molecular formula C24H27N3O5S B2487213 N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878053-45-3

N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2487213
CAS No.: 878053-45-3
M. Wt: 469.56
InChI Key: DIVDTCCGPVBMLD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, a morpholine moiety, and a sulfanylacetamide group

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity :A study highlighted the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds were shown to possess antimicrobial activity against various microbial species, underlining their potential in medicinal applications. The study provided detailed structural elucidation of the compounds and evaluated their antimicrobial efficacy and hemolytic activity, indicating a promising scope for biological applications while maintaining low toxicity levels for most compounds in the series (Gul et al., 2017).

  • Structural Insights and Crystallography :The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were studied, providing crucial insights into their molecular configuration. Such structural analysis is fundamental for understanding the potential interactions and mechanisms of action of these compounds in various scientific applications (Galushchinskiy et al., 2017).

  • Antifungal Applications :A separate research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents, particularly against Candida and Aspergillus species. The study also highlighted the improvement in plasmatic stability of these compounds through structural modifications, indicating their potential in developing antifungal therapeutics (Bardiot et al., 2015).

Molecular Docking and Optimization

  • Molecular Docking and Geometrical Optimization :Research into an indole acetamide derivative involved molecular docking analysis and geometrical optimization. This study highlighted the compound's interaction with biological targets like cyclooxygenase domains and the optimization of its structure through computational techniques, emphasizing its relevance in drug design and medicinal chemistry (Al-Ostoot et al., 2020).

  • Hirshfeld Surface Analysis and Energy Frameworks :The same study conducted Hirshfeld surface analysis and constructed energy frameworks to investigate the stability of the compound, offering a comprehensive evaluation of its structural, electronic, and interaction properties. This multifaceted approach underscores the importance of a thorough understanding of molecular properties in scientific research applications (Al-Ostoot et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the indole moiety through a series of coupling reactions. The morpholine group is then added via nucleophilic substitution, and the final step involves the formation of the sulfanylacetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the compound.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-30-17-7-8-21(31-2)19(13-17)25-23(28)16-33-22-14-27(20-6-4-3-5-18(20)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVDTCCGPVBMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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